N-[3-(acetylamino)phenyl]-2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide
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Overview
Description
N-[3-(ACETYLAMINO)PHENYL]-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is a complex organic compound that features both indole and imidazolidinyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(ACETYLAMINO)PHENYL]-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE typically involves the coupling of tryptamine derivatives with other organic molecules. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction conditions often include the use of solvents such as methanol or dichloromethane, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(ACETYLAMINO)PHENYL]-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the indole and imidazolidinyl rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various amine derivatives .
Scientific Research Applications
N-[3-(ACETYLAMINO)PHENYL]-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(ACETYLAMINO)PHENYL]-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features but different biological activities.
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Another related compound with distinct chemical properties and applications.
Uniqueness
N-[3-(ACETYLAMINO)PHENYL]-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is unique due to its combination of indole and imidazolidinyl moieties, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H23N5O4 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C23H23N5O4/c1-14(29)25-16-5-4-6-17(11-16)26-21(30)12-20-22(31)28(23(32)27-20)10-9-15-13-24-19-8-3-2-7-18(15)19/h2-8,11,13,20,24H,9-10,12H2,1H3,(H,25,29)(H,26,30)(H,27,32) |
InChI Key |
IEBARXFLSNEUNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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